molecular formula C8H15NO B2589171 (1S,2S)-2-(Allylamino)cyclopentan-1-ol CAS No. 1931933-35-5; 412035-20-2

(1S,2S)-2-(Allylamino)cyclopentan-1-ol

Cat. No.: B2589171
CAS No.: 1931933-35-5; 412035-20-2
M. Wt: 141.214
InChI Key: CWJNAZOHFVTWAN-YUMQZZPRSA-N
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Description

“(1S,2S)-2-(Allylamino)cyclopentan-1-ol” is a chiral secondary amine featuring a cyclopentanol backbone substituted with an allylamino (-NH-CH₂-CH=CH₂) group at the 2-position. Its stereochemistry (1S,2S) confers distinct spatial arrangements that may influence interactions in chiral environments, such as enzyme binding sites or asymmetric synthesis.

Properties

CAS No.

1931933-35-5; 412035-20-2

Molecular Formula

C8H15NO

Molecular Weight

141.214

IUPAC Name

(1S,2S)-2-(prop-2-enylamino)cyclopentan-1-ol

InChI

InChI=1S/C8H15NO/c1-2-6-9-7-4-3-5-8(7)10/h2,7-10H,1,3-6H2/t7-,8-/m0/s1

InChI Key

CWJNAZOHFVTWAN-YUMQZZPRSA-N

SMILES

C=CCNC1CCCC1O

solubility

not available

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural similarities with “(1S,2S)-2-(Allylamino)cyclopentan-1-ol” but differ in substituent type, position, or chain length.

Table 1: Comparative Analysis of Structural Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent CAS Number Key Properties (Predicted/Reported)
(1S,2S)-2-(Methylamino)cyclopentan-1-ol C₆H₁₃NO 115.17 -NHCH₃ 934415-73-3 Density: 0.99 g/cm³; Boiling Point: 189.6°C; pKa: 15.02
(1S,2S)-2-(Benzylamino)cyclopentan-1-ol C₁₂H₁₇NO 191.27 -NHCH₂C₆H₅ Not provided Bulkier aromatic substituent; increased hydrophobicity
1-(1-Aminobutan-2-yl)cyclopentan-1-ol C₉H₁₉NO 157.25 -NHCH(CH₂)₂CH₃ 19110-40-8 Longer alkyl chain; enhanced lipophilicity
This compound* C₈H₁₅NO 141.21 (estimated) -NHCH₂-CH=CH₂ Not provided Unsaturated substituent; potential for conjugation reactions

*Data for the target compound are inferred from structural trends due to absence in evidence.

Key Research Findings

Substituent Effects on Physicochemical Properties: Methylamino Derivative: The smallest substituent (-NHCH₃) results in the lowest molecular weight (115.17 g/mol) and highest predicted pKa (15.02), indicating stronger basicity. Its compact structure may favor solubility in polar solvents . Butylamino Derivative: The extended alkyl chain (C₄H₉) elevates lipophilicity (molecular weight: 157.25 g/mol), favoring membrane permeability in drug design . Allylamino Derivative: The allyl group’s unsaturation introduces reactivity (e.g., Michael additions) and moderate hydrophobicity, balancing solubility and membrane interaction.

Stereochemical and Positional Influences: The (1S,2S) configuration in cyclopentanol derivatives optimizes spatial alignment for chiral recognition in catalysis or bioactive molecules. Positional isomerism (e.g., 1- vs. 2-substitution) alters steric environments; for example, 1-(1-Aminobutan-2-yl)cyclopentan-1-ol may exhibit distinct conformational flexibility compared to 2-substituted analogs .

Applications: Pharmaceuticals: Methylamino and benzylamino derivatives are explored as intermediates for neurologically active compounds, while allylamino analogs may serve as precursors for covalent inhibitors . Material Science: Allyl groups enable polymerizable moieties, whereas benzyl groups enhance thermal stability in resins.

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